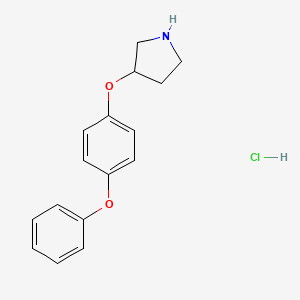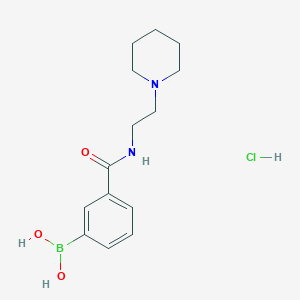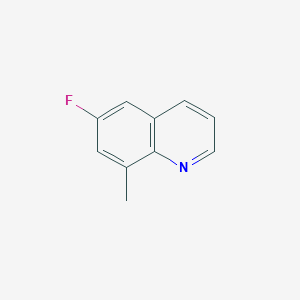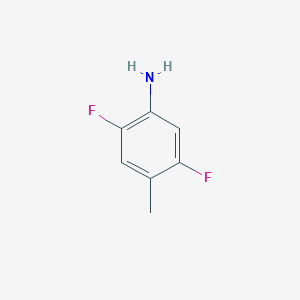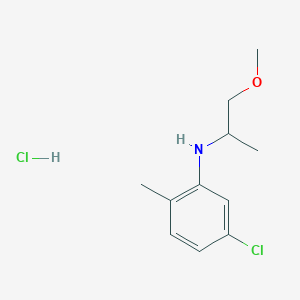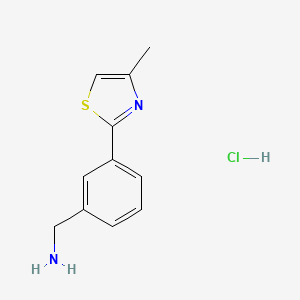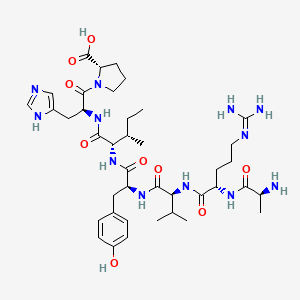
阿拉曼丁
描述
Alamandine is a peptide of the Renin Angiotensin System (RAS), either generated from Angiotensin A via the Angiotensin Converting Enzyme 2 (ACE2), or directly from Ang-(1–7) . It is a vasoactive peptide with similar protective actions as Ang- (1–7) that acts through the MrgD .
Synthesis Analysis
Alamandine glycoside analogs have been synthesized as new drug candidates to antagonize the MrgD receptor for pain relief . Two series of putatively brain-penetrant alamandine glycosides have been prepared for screening against the MrgD receptor .
Molecular Structure Analysis
Alamandine is a silicate mineral with the chemical formula Fe3Al2 (SiO4)3, meaning it consists of iron (Fe), aluminum (Al), silicon (Si), and oxygen (O) atoms arranged in a specific crystal structure .
Chemical Reactions Analysis
Alamandine undergoes reductive decomposition at temperatures above 1000°C . The decomposition mechanism observed is: almandine + hydrogen → α-Fe + cristobalite + hercynite + water .
Physical And Chemical Properties Analysis
Alamandine has a molecular weight of 855.00 and a molecular formula of C40H62N12O9 .
科学研究应用
心血管病理生理学
阿拉曼丁在心血管调节中起着重要作用。 它是肾素-血管紧张素系统 (RAS) 的一部分,该系统在高血压、心力衰竭、内皮功能障碍和动脉粥样硬化发展等病理生理状况中至关重要 。 阿拉曼丁可以拮抗血管紧张素 A (Ang A) 的作用,从而形成负反馈回路,调节血压调节和心血管重塑 .
高血压管理
实验表明,血管紧张素 A 静脉注射会导致血压呈剂量依赖性升高。 阿拉曼丁是由血管紧张素 A 生成,似乎可以抵消这些作用,表明其在高血压管理中的潜在应用 .
肾素-血管紧张素系统调节
阿拉曼丁是血管紧张素 A/阿拉曼丁-MrgD 级联中的核心分子,该级联将 RAS 的有害和保护分支联系起来。 它的发现为 RAS 提供了新的见解,这可能会导致治疗意义 .
骨质疏松症治疗
研究表明,阿拉曼丁可能在减轻卵巢切除术引起骨质疏松症方面发挥作用,因为它可以促进骨形成并抑制骨吸收 。 这表明其在骨质疏松症治疗和管理中的潜在应用。
肽特征
阿拉曼丁已被鉴定和表征为 RAS 的一个具有独特性质的成分。 涉及质谱法和各种方法的研究评估了它的存在和生物活性,这可能会导致新的治疗靶点 .
压力反射敏感性和心输出量
阿拉曼丁-(1-5) 是阿拉曼丁的推定产物,已被证明可以提高高血压大鼠的压力反射敏感性并产生持久的抗高血压作用,这与心输出量显着降低有关 。 这突出了其在心血管治疗中的潜在应用。
生化级联分析
阿拉曼丁的研究涉及了解其在 RAS 的生化级联中的作用,该级联将血管紧张素原水解成几种生物活性肽。 这项研究可以导致发现具有特定作用的新型生物活性成分 .
治疗意义
进一步研究阿拉曼丁在心血管病理生理学中的相互作用可以阐明其治疗意义。 它在 RAS 中同时由有害和保护分子产生,使其成为药物开发的特别有趣目标 .
作用机制
Target of Action
Alamandine, a member of the renin-angiotensin system (RAS), primarily targets the Mas-related G protein-coupled receptor member D (MrgD) . This receptor, predominantly studied in a neuronal context, has shown hitherto unknown effects when expressed in non-neuronal tissue . The activation of MrgD by alamandine results in various biological effects, most notably vasodilation .
Mode of Action
Alamandine interacts with its primary target, the MrgD receptor, to induce a range of effects. It has been shown to produce endothelium-dependent vasorelaxation, which is blocked by D-Pro7-Ang-(1-7), an MrgD receptor antagonist . Alamandine also activates cAMP formation in endothelial and mesangial cells transfected with MrgD .
Biochemical Pathways
Alamandine is a part of the non-classical renin-angiotensin system (RAS), a complex system composed of a cascade of enzymes, peptides, and receptors . Alamandine is generated by the catalysis of Angiotensin A (Ang A) via angiotensin-converting enzyme 2 (ACE2) or directly from Angiotensin-(1–7) . The balance between the ACE/Ang II/AT1R and the ACE2/Ang 1–7/Mas receptor pathways can significantly impact the development of various conditions .
Pharmacokinetics
It is known that alamandine circulates in the human and rodent blood . Its plasma concentration is increased in pediatric nephropathic patients .
Result of Action
Alamandine has shown similar vascular effects to Angiotensin-(1–7), namely, endothelium-dependent vasorelaxation mediated by nitric oxide and hypotensive effects in experimental hypertension . It has also been associated with a significant reduction in cardiac output . Alamandine and MrgD are promising novel drug targets to protect the kidney and heart through anti-hypertensive actions .
Action Environment
The action of alamandine can be influenced by various environmental factors. For instance, the expression of the MrgD receptor in different tissues can result in different effects mediated by MrgD . Furthermore, the balance between different pathways in the RAS can impact the effectiveness of alamandine . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of alamandine.
安全和危害
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H62N12O9/c1-6-22(4)32(37(58)49-29(18-25-19-44-20-46-25)38(59)52-16-8-10-30(52)39(60)61)51-35(56)28(17-24-11-13-26(53)14-12-24)48-36(57)31(21(2)3)50-34(55)27(47-33(54)23(5)41)9-7-15-45-40(42)43/h11-14,19-23,27-32,53H,6-10,15-18,41H2,1-5H3,(H,44,46)(H,47,54)(H,48,57)(H,49,58)(H,50,55)(H,51,56)(H,60,61)(H4,42,43,45)/t22-,23-,27-,28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMYBFKDLPBYSO-GIGALADGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H62N12O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of alamandine?
A1: Alamandine exerts its biological effects by binding to the Mas-related G-protein-coupled receptor, member D (MrgD). []
Q2: How does alamandine binding to MrgD affect nitric oxide (NO) production?
A2: In cardiomyocytes from C57BL/6 mice, alamandine treatment increased NO production, which was blocked by the MrgD antagonist D-Pro7-Angiotensin-(1-7). [] This suggests that alamandine binding to MrgD activates downstream signaling pathways, ultimately leading to increased NO production.
Q3: What is the role of AMP-activated protein kinase (AMPK) in alamandine signaling?
A3: Alamandine-induced NO production was associated with increased AMPK phosphorylation in cardiomyocytes. [] Inhibiting either NO synthase or AMPK prevented the anti-hypertrophic effects of alamandine, indicating that AMPK acts downstream of NO in this pathway. []
Q4: What are the downstream effects of alamandine in the heart?
A4: Alamandine, via MrgD, activates AMPK/NO signaling, leading to various cardioprotective effects, including: [, , , ]
- Counteracting angiotensin II (Ang II)-induced hypertrophy: Alamandine prevents the development of cardiac hypertrophy in response to Ang II. [, ]
- Improving cardiac contractility: In hypertensive rats, alamandine enhances cardiomyocyte contractility. []
- Protecting against reperfusion injury: Alamandine reduces infarct size, improves post-ischemic left ventricular function, and decreases apoptotic protein expression following ischemia/reperfusion injury. []
Q5: Does alamandine affect other organs or systems?
A5: Yes, studies indicate that alamandine exerts protective effects beyond the cardiovascular system. For instance, it attenuates hepatic fibrosis by modulating autophagy through NOX4-dependent reactive oxygen species (ROS). [] Alamandine also demonstrates neuroprotective effects in ischemic stroke models by reducing inflammation, oxidative stress, and neuronal apoptosis. []
Q6: What is the amino acid sequence of alamandine?
A6: Alamandine is a heptapeptide with the following amino acid sequence: Alanine-Arginine-Valine-Tyrosine-Isoleucine-Histidine-Proline. []
Q7: How does the structure of alamandine differ from Angiotensin-(1-7)?
A7: Alamandine differs from Angiotensin-(1-7) by a single amino acid. While Angiotensin-(1-7) has aspartic acid at its N-terminus, alamandine has alanine in that position. []
Q8: What is the molecular formula and weight of alamandine?
A8: While the provided research papers don't explicitly mention the molecular formula and weight of alamandine, these parameters can be easily determined based on its amino acid sequence using standard biochemical tools.
Q9: Is there any information available about the material compatibility and stability of alamandine under various conditions?
A9: The provided research primarily focuses on the biological effects of alamandine. Information regarding its compatibility with various materials or its stability under different storage conditions (e.g., temperature, pH) is not explicitly addressed. These aspects are crucial for developing stable formulations and ensuring the long-term efficacy of alamandine-based therapies.
Q10: Does alamandine possess any catalytic properties?
A10: Alamandine is a peptide hormone and doesn't exhibit inherent catalytic properties. Its biological activity stems from its interaction with the MrgD receptor, triggering downstream signaling cascades.
Q11: How does modifying the structure of alamandine affect its activity?
A11: While the provided research doesn't delve into detailed SAR studies, the difference in activity between alamandine and Angiotensin-(1-7) highlights the importance of the N-terminal amino acid. [] This suggests that even minor structural modifications can significantly impact alamandine's binding affinity for MrgD and its subsequent biological activity. Dedicated SAR studies are crucial for designing alamandine analogs with improved potency, selectivity, or pharmacokinetic properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B1532063.png)
![N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine](/img/structure/B1532064.png)
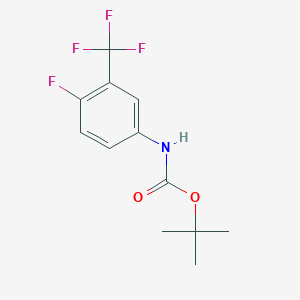
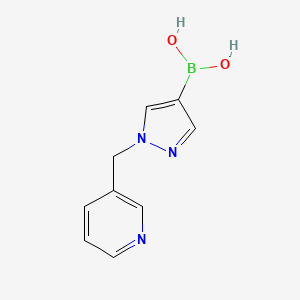
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532068.png)

![tert-Butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1532074.png)
![Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1532077.png)
